1,3,5-Triazinane

Description

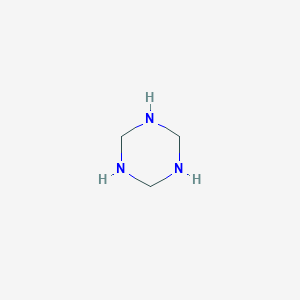

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3/c1-4-2-6-3-5-1/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLNYWECKEQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NCNCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3 | |

| Record name | 1,3,5-triazinane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,3,5-triazinane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059394 | |

| Record name | 1,3,5-Triazine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-90-7 | |

| Record name | Hexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrimethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOTRIMETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9XXT26VWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Triazinane from Formaldehyde and Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazinanes, also known as hexahydro-1,3,5-triazines, through the cyclocondensation of formaldehyde (B43269) with primary amines. This reaction offers a straightforward and efficient route to a diverse range of N-substituted triazinane scaffolds, which are of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides a collection of detailed experimental protocols for the synthesis of various 1,3,5-triazinane derivatives, and presents quantitative data in structured tables for easy comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and a general experimental workflow.

Introduction

1,3,5-Triazinanes are saturated six-membered heterocyclic compounds containing alternating nitrogen and carbon atoms. The nitrogen atoms are typically substituted with alkyl or aryl groups, leading to a class of compounds with diverse chemical and physical properties. The synthesis of these molecules is most commonly achieved through the acid- or base-catalyzed condensation of a primary amine with formaldehyde.[1] This reaction is valued for its simplicity and high atom economy, often proceeding with high yields under mild conditions.

The resulting this compound ring system is a versatile scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities. Furthermore, these compounds serve as important intermediates in the synthesis of more complex molecular architectures. This guide aims to provide researchers and professionals in the field with a detailed and practical resource for the synthesis and understanding of this important class of compounds.

Reaction Mechanism

The formation of a this compound from a primary amine and formaldehyde proceeds through a cyclocondensation reaction. The generally accepted mechanism involves two key stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to yield a reactive imine intermediate (a Schiff base).

-

Cyclotrimerization: Three molecules of the imine intermediate then undergo a [2+2+2] cyclotrimerization to form the stable six-membered this compound ring. This step results in the formation of three new carbon-nitrogen single bonds.

The overall reaction can be summarized as the condensation of three equivalents of the primary amine with three equivalents of formaldehyde, with the elimination of three molecules of water.

Experimental Protocols & Quantitative Data

The synthesis of 1,3,5-triazinanes can be achieved with a variety of primary alkyl and aryl amines. The reaction conditions are generally mild, though they can be optimized to improve yields and reaction times. Below are detailed experimental protocols for the synthesis of representative this compound derivatives, along with tables summarizing the quantitative data for a range of substrates.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound.

Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

-

To a solution of ethylamine (B1201723) (specific molar amount) in a suitable solvent (e.g., water or ethanol), aqueous formaldehyde (a slight molar excess) is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is then stirred at room temperature for a specified period (e.g., 2-4 hours).

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by distillation under reduced pressure.

| R-Group (Amine) | Molar Ratio (Amine:Formaldehyde) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethyl | 1:1.1 | Water | 0 - RT | 3 | ~85 | [2] |

| n-Propyl | 1:1 | Ethanol | RT | 2 | >90 | |

| Isopropyl | 1:1.2 | Methanol | RT | 4 | ~80 | |

| n-Butyl | 1:1 | Toluene | Reflux | 1 | >95 | |

| Cyclohexyl | 1:1 | Ethanol | RT | 24 | ~90 |

Table 1: Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

Synthesis of 1,3,5-Triaryl-1,3,5-triazinanes

-

N-benzylamine (89.8 mmol) is dissolved in a mixture of distilled water (50 mL) and tetrahydrofuran (B95107) (25 mL).[3]

-

The reaction mixture is cooled in a water-ice bath, and aqueous formaldehyde (98.8 mmol) is added slowly.[3]

-

The reaction is stirred for 24 hours at room temperature.[3]

-

The solvent is evaporated, and the product is extracted with methylene (B1212753) chloride.[3]

-

The organic layer is dried with anhydrous sodium sulfate to yield 1,3,5-tribenzyl-1,3,5-triazinane.[3] A yield of 98% has been reported for this procedure.[3]

| R-Group (Amine) | Molar Ratio (Amine:Formaldehyde) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzyl | 1:1.1 | Water/THF | 0 - RT | 24 | 98 | [3] |

| Aniline | 1:1 | Ethanol | Reflux | 6 | ~70 | [4] |

| p-Toluidine | 1:1.2 | Toluene | Reflux | 2 | >90 | |

| p-Anisidine | 1:1 | Methanol | RT | 12 | ~85 | |

| p-Chloroaniline | 1:1 | Dioxane | 50 | 5 | ~75 |

Table 2: Synthesis of 1,3,5-Triaryl-1,3,5-triazinanes

Conclusion

The synthesis of 1,3,5-triazinanes from formaldehyde and primary amines is a robust and versatile chemical transformation. The operational simplicity, mild reaction conditions, and generally high yields make it an attractive method for accessing a wide array of N-substituted heterocyclic scaffolds. This guide has provided an in-depth overview of the core principles of this reaction, including its mechanism, and has presented detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. The provided visual diagrams of the reaction pathway and experimental workflow serve to further clarify the process. It is anticipated that this technical guide will be a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating the exploration of the chemical space and biological potential of this compound derivatives.

References

- 1. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination | Semantic Scholar [semanticscholar.org]

1,3,5-Triazinane derivatives and analogs synthesis

An In-depth Technical Guide to the Synthesis of 1,3,5-Triazinane Derivatives and Analogs

Introduction

The 1,3,5-triazine (B166579) core, a symmetrical six-membered heterocyclic aromatic ring with alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Derivatives of 1,3,5-triazine exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4][5][6] This has driven significant research into the development of novel synthetic methodologies for creating diverse libraries of these compounds.[1][7]

This guide provides a technical overview of the core synthetic strategies for producing 1,3,5-triazine analogs and their saturated counterparts, 1,3,5-triazinanes (also known as hexahydro-1,3,5-triazines). The primary focus will be on the aromatic 1,3,5-triazine derivatives due to their extensive investigation in drug development. Key methodologies, including sequential substitution from cyanuric chloride, multi-component reactions, and the condensation synthesis of 1,3,5-triazinanes, will be detailed. The content is tailored for researchers, chemists, and professionals in drug development, offering structured data, detailed experimental protocols, and workflow visualizations to facilitate practical application.

Core Synthetic Methodologies

The synthesis of the 1,3,5-triazine ring can be broadly categorized into two approaches: the functionalization of a pre-existing triazine core, most commonly cyanuric chloride, and the construction of the ring from acyclic precursors.

A. Synthesis via Functionalization of Cyanuric Chloride

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[8] The reactivity of the chlorine atoms decreases as more are substituted, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[3][9]

-

1st Substitution: Typically occurs at low temperatures (around 0 °C).

-

2nd Substitution: Proceeds at room temperature (approx. 20-25 °C).

-

3rd Substitution: Requires elevated temperatures (reflux) to complete.

This differential reactivity enables the synthesis of mono-, di- (symmetrical or unsymmetrical), and tri-substituted (symmetrical or unsymmetrical) triazines with a wide array of functional groups derived from O-, N-, and S-centered nucleophiles.

Caption: Workflow for the sequential substitution of cyanuric chloride.

Experimental Protocol 1: General Synthesis of Trisubstituted 1,3,5-Triazines

This protocol outlines the synthesis of a 2,4,6-trisubstituted-1,3,5-triazine by reacting cyanuric chloride with three different amines.

-

First Substitution: Dissolve cyanuric chloride (10 mmol) in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) (100 mL) in a three-necked flask equipped with a stirrer. Cool the solution to 0-5 °C in an ice bath. Add the first amine (10 mmol) dropwise, maintaining the temperature. Concurrently, add an aqueous solution of a base like sodium carbonate (Na₂CO₃) or DIPEA (10 mmol) to neutralize the HCl formed. Stir the reaction for 2-4 hours at 0-5 °C.

-

Second Substitution: After confirming the formation of the monosubstituted product via TLC, add the second amine (10 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until completion.

-

Third Substitution: Add the third amine (10 mmol) to the mixture and heat the reaction to reflux (typically 60-80 °C). Monitor the reaction by TLC. This step may require 6-24 hours.

-

Workup and Purification: After the reaction is complete, cool the mixture and filter off any salts. Evaporate the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the final product by column chromatography or recrystallization.[9][10]

Table 1: Examples of 1,3,5-Triazine Derivatives Synthesized from Cyanuric Chloride

| Entry | Nucleophile(s) | Conditions | Product Structure | Yield (%) | Ref |

| 1 | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | K₂CO₃, CH₂Cl₂, rt, 24h | 2,4-dichloro-6-(substituted-triazolothiol)-1,3,5-triazine | 33 | [10] |

| 2 | Cyclohexylamine (excess) | K₂CO₃, THF, reflux, 72h | 2,4-bis(cyclohexylamino)-6-(substituted)-1,3,5-triazine | N/A | [10] |

| 3 | 2-phenylethylamine, morpholine | DIPEA, THF, 0°C to rt | N-benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine | >75 | [9] |

| 4 | 2-(1H-indol-3-yl)ethyl amine | Water, Ultrasound, 5 min | 2-amino-4-(substituted)-6-morpholino-1,3,5-triazine | >75 | [9] |

| 5 | Moroxydine hydrochloride | 3D-QSAR guided | 1,3,5-triazine derivatives with piperazine (B1678402) structures | N/A | [4] |

B. Synthesis via Multi-Component Reactions (MCRs)

One-pot multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules from simple starting materials, often under environmentally benign conditions.[7][11][12] Several MCRs have been developed for the synthesis of 1,3,5-triazine derivatives.

A notable example is the catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from the reaction of an arylaldehyde, thiourea (B124793), and an orthoformate.[13][14] This method allows for rapid access to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.

Caption: General scheme for a three-component, one-pot synthesis.

Experimental Protocol 2: Synthesis of 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones

-

Reaction Setup: Dissolve the aryl aldehyde (1.0 mmol) in DMF (1.0 mL) in a 10 mL reaction vial.

-

Addition of Reagents: Add thiourea (2.5 mmol) and the respective orthoformate (trimethyl or triethyl orthoformate, 1.5 mmol) to the solution.

-

Reaction: Seal the vial and stir the mixture at 100 °C for 2 hours.

-

Workup and Purification: After cooling to room temperature, add water (10 mL) to the reaction mixture. Collect the resulting precipitate by filtration. Wash the solid with water and then purify it by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield the desired product.[14]

Table 2: Examples of Triazinethiones via Three-Component Reaction[14]

| Entry | Aldehyde | Orthoformate | Product | Yield (%) |

| 1 | Benzaldehyde | Trimethyl orthoformate | 4-Phenyl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 85 |

| 2 | 4-Chlorobenzaldehyde | Trimethyl orthoformate | 4-(4-Chlorophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 92 |

| 3 | 4-Methoxybenzaldehyde | Trimethyl orthoformate | 4-(4-Methoxyphenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 81 |

| 4 | Benzaldehyde | Triethyl orthoformate | 4-Phenyl-6-(ethylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 72 |

C. Synthesis of 1,3,5-Triazinanes (Hexahydro-1,3,5-triazines)

1,3,5-Triazinanes are the saturated analogs of 1,3,5-triazines. The most direct synthesis involves the cyclocondensation of a primary amine with formaldehyde (B43269).[15] This reaction proceeds through the formation of an intermediate imine, three molecules of which then cyclotrimerize to form the stable six-membered ring, eliminating three molecules of water. These compounds are not only synthetic targets themselves but can also serve as C-N-C synthons in cycloaddition reactions to build other heterocyclic systems.[16][17]

Caption: Condensation reaction for the synthesis of 1,3,5-triazinanes.

Experimental Protocol 3: Synthesis of 1,3,5-Triethyl-1,3,5-triazinane

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add an aqueous solution of ethylamine (B1201723) (e.g., 70 wt. %, 1.0 mol).

-

Addition of Formaldehyde: While stirring vigorously, slowly add an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.0 mol) to the ethylamine solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture may become biphasic as the product forms.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be extracted with a suitable solvent like diethyl ether or dichloromethane (B109758) to recover more product.

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous potassium carbonate, as the product is basic), filter, and remove the solvent under reduced pressure to yield the crude 1,3,5-triethyl-1,3,5-triazinane, which can be further purified by vacuum distillation.[15]

Conclusion

The 1,3,5-triazine scaffold remains a cornerstone of modern medicinal chemistry, with its derivatives showing promise in treating a wide range of diseases.[1][3] The synthetic routes to these compounds are well-established and highly versatile. The functionalization of cyanuric chloride offers a controlled, stepwise approach to building molecular diversity, while modern methods like one-pot multi-component reactions provide rapid, efficient, and greener alternatives.[7][9] Furthermore, the synthesis of the saturated this compound core via simple condensation provides access to a different chemical space and useful synthetic intermediates. The methodologies detailed in this guide offer a robust toolkit for researchers and drug development professionals aiming to explore the vast potential of this important heterocyclic system.

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Tri...: Ingenta Connect [ingentaconnect.com]

- 13. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances of 1,3,5-Triazinanes in Aminomethylation and Cycloaddition Reactions | Semantic Scholar [semanticscholar.org]

Spectroscopic Data of N-Substituted 1,3,5-Triazinanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N-substituted 1,3,5-triazinanes, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The 1,3,5-triazinane framework, a six-membered ring containing three nitrogen and three carbon atoms, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the spectroscopic characteristics of these compounds is crucial for their synthesis, characterization, and the elucidation of structure-activity relationships.

This guide summarizes key spectroscopic data, details common experimental protocols for their analysis, and provides visualizations of relevant chemical processes to aid researchers in their work with this important class of molecules.

Spectroscopic Data

The spectroscopic data for N-substituted 1,3,5-triazinanes are highly dependent on the nature of the substituents at the nitrogen atoms. These substituents influence the electron density within the ring and the overall molecular conformation, leading to characteristic shifts in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of N-substituted 1,3,5-triazinanes. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectra: The proton NMR spectra of symmetrically N,N',N''-trisubstituted 1,3,5-triazinanes are often simple, showing characteristic signals for the ring methylene (B1212753) protons (N-CH₂-N) and the substituents on the nitrogen atoms. The chemical shift of the ring protons is sensitive to the electronic and steric effects of the N-substituents.

¹³C NMR Spectra: The carbon NMR spectra provide information on the carbon framework of the molecule. The chemical shift of the ring carbons is a key indicator of the substitution pattern and the electronic nature of the N-substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected N-Substituted 1,3,5-Triazinanes

| N-Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| -CH₃ | Ring CH₂: ~3.2-3.4 (s), N-CH₃: ~2.2-2.4 (s) | Ring CH₂: ~75-77, N-CH₃: ~40-42 | [1] |

| -CH₂CH₃ | Ring CH₂: ~3.4-3.6 (s), N-CH₂: ~2.5-2.7 (q), CH₃: ~1.0-1.2 (t) | Ring CH₂: ~74-76, N-CH₂: ~48-50, CH₃: ~13-15 | [2] |

| -CH₂CH₂OH | Ring CH₂: ~3.5-3.7 (s), N-CH₂: ~2.7-2.9 (t), O-CH₂: ~3.5-3.7 (t) | Ring CH₂: ~73-75, N-CH₂: ~55-57, O-CH₂: ~60-62 | [2] |

| -Phenyl | Ring CH₂: ~4.8-5.0 (s), Aromatic H: ~6.8-7.3 (m) | Ring CH₂: ~68-70, Aromatic C: ~120-150 | [2] |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-substituted 1,3,5-triazinanes, key vibrational bands include C-N stretching and the vibrations associated with the N-substituents.

Table 2: Key IR Absorption Bands for N-Substituted 1,3,5-Triazinanes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-N | Stretching | 1100 - 1250 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-Alkyl | C-H Bending | 1350 - 1470 |

| N-Aryl | C=C Stretching | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For N-substituted 1,3,5-triazinanes, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed, along with fragment ions resulting from the cleavage of the N-substituents or the triazinane ring.

Table 3: Mass Spectrometry Data for a Representative N-Substituted this compound

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,3,5-Triethyl-1,3,5-triazinane | ESI+ | 172.2 [M+H]⁺ | 142, 114, 86 |

Experimental Protocols

Accurate and reproducible spectroscopic data rely on well-defined experimental protocols. This section provides detailed methodologies for the synthesis and spectroscopic analysis of N-substituted 1,3,5-triazinanes.

General Synthesis of N,N',N''-Trisubstituted 1,3,5-Triazinanes[2]

N,N',N''-trisubstituted 1,3,5-triazinanes are typically synthesized via a condensation reaction between a primary amine and formaldehyde (B43269).[2]

Materials:

-

Primary amine (e.g., ethylamine, aniline)

-

Formaldehyde (37% aqueous solution)

-

Ethanol (B145695) or Methanol (B129727) (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the primary amine (3 equivalents) in ethanol or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add formaldehyde solution (3 equivalents) to the stirred amine solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.

NMR Spectroscopic Analysis[3]

Sample Preparation:

-

Accurately weigh 5-10 mg of the N-substituted this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Many triazine derivatives exhibit good solubility in chloroform-d.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[3]

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 300 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer Frequency: 75 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 or more, depending on concentration.[3]

-

Temperature: 298 K (25 °C)[3]

FTIR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method): [4]

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[4]

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometric Analysis[5]

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]

-

Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the ng/mL to µg/mL range.[5]

LC-MS/MS Method (Typical for ESI):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

-

Capillary Voltage: 3.0 kV.[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Gradient Elution: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over several minutes) is used to elute the compound from the LC column.[5]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range appropriate to detect the expected molecular ion and fragments (e.g., m/z 50-500).

Conformational Dynamics

Amino-substituted 1,3,5-triazines can exist as a mixture of rotamers in solution due to the restricted rotation around the C(triazine)-N(amino) bond. This dynamic equilibrium can lead to complex NMR spectra, with multiple signals for what might appear to be chemically equivalent nuclei. The interconversion between these conformers can be studied using variable temperature NMR experiments.

This guide provides a foundational understanding of the spectroscopic characterization of N-substituted 1,3,5-triazinanes. For more specific applications and detailed analysis of novel compounds, further optimization of the described protocols and advanced spectroscopic techniques may be necessary.

References

The 1,3,5-Triazinane Ring: A Technical Guide to its Chemical Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane ring, a saturated heterocyclic scaffold, is a cornerstone in various fields, from medicinal chemistry to materials science. Its unique structural and electronic properties govern its stability and reactivity, making a thorough understanding of its chemical behavior paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the chemical stability and reactivity of the this compound core, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Chemical Stability of the this compound Ring

The stability of the this compound ring is significantly influenced by factors such as pH, temperature, and the nature of substituents on the nitrogen atoms. The ring is generally susceptible to hydrolysis, particularly under acidic conditions, leading to ring cleavage.

Hydrolytic Stability

The this compound ring can undergo hydrolysis to yield formaldehyde (B43269) and the corresponding primary amine. The rate of this degradation is highly dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis: In acidic environments, the nitrogen atoms of the triazinane ring become protonated, which facilitates nucleophilic attack by water and subsequent ring opening. Computational studies on the alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) show that the process is a highly exothermic multistep reaction involving initial deprotonation and nitrite (B80452) elimination, followed by ring cleavage[1][2][3][4]. While this is a specific derivative, it provides insight into the general mechanism of ring instability.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydrolysis of the this compound ring can also occur, although the mechanism differs. For instance, the alkaline hydrolysis of RDX is a promising method for its remediation[1][2][3][4].

A study on the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine provides quantitative kinetic data, demonstrating the strong dependence of the hydrolysis rate on pH[5][6].

Table 1: Rate Constants for the Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine [5][6]

| Temperature (°C) | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) |

| 22 | 2.6 x 10⁻⁵ | 2.2 x 10⁶ |

| 60 | 4.8 x 10⁻⁴ | 3.5 x 10⁸ |

| The rate of hydrolysis is given by the equation: d[triazine]/dt = k₁[triazine] + k₂[triazine][H⁺] |

Thermal Stability

The thermal stability of the this compound ring is largely dependent on the nature of its substituents. For example, the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) has a well-documented thermal decomposition pathway[4]. The thermal decomposition of 2,4,6-triazido-1,3,5-triazine has also been studied, with activation energies determined for its decomposition in solution and in the melt[7].

Table 2: Thermal Decomposition Data for 2,4,6-Triazido-1,3,5-triazine [7]

| Condition | Pre-exponential Factor (s⁻¹) | Activation Energy (cal/mol) |

| In solution | 10¹²⁸ | 34100 |

| In melt | 10¹⁷⁴ | 42300 |

Reactivity of the this compound Ring

The reactivity of the this compound ring is characterized by reactions at the nitrogen and carbon atoms. The lone pairs of electrons on the nitrogen atoms make them nucleophilic, while the methylene (B1212753) carbons can be susceptible to electrophilic attack, although this is less common.

Synthesis of this compound Derivatives

The most common method for the synthesis of N-substituted 1,3,5-triazinanes is the condensation of a primary amine with formaldehyde.[8]

References

- 1. Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine and Its Mononitroso Derivative Hexahydro-1-Nitroso-3,5-Dinitro-1,3,5-Triazine by Klebsiella pneumoniae Strain SCZ-1 Isolated from an Anaerobic Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. Chemical reduction of 2,4,6-tricyano-1,3,5-triazine and 1,3,5-tricyanobenzene. Formation of novel 4,4',6,6'-Tetracyano-2,2'-bitriazine and its radical anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease [mdpi.com]

An In-depth Technical Guide to 1,3,5-Triazinane: Nomenclature, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synthesis, and physicochemical properties of 1,3,5-triazinane, a saturated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document adheres to the core principles of IUPAC naming conventions and presents detailed experimental methodologies and comparative data for researchers in drug development and related fields.

IUPAC Nomenclature of this compound

The systematic naming of this compound and its derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds, as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The parent compound, a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5, is named This compound . This name is derived from:

-

"tri-" : indicating the presence of three of the same heteroatom.

-

"aza" : denoting nitrogen as the heteroatom.

-

"-inane" : the suffix for a six-membered saturated ring containing nitrogen.

Numbering of the ring begins at a nitrogen atom and proceeds around the ring to give the heteroatoms the lowest possible locants, which in this symmetrical ring are 1, 3, and 5.

Substituents on the nitrogen or carbon atoms are named and numbered according to standard IUPAC rules. For N-substituted derivatives, the locant 'N' is often used, but numbering is preferred for clarity, especially in complex molecules. For example, a methyl group on each nitrogen atom would be named 1,3,5-trimethyl-1,3,5-triazinane.

Synthesis of this compound and its Derivatives

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are most commonly synthesized through the condensation reaction of a primary amine with formaldehyde (B43269). The parent unsubstituted this compound is an intermediate in the condensation of formaldehyde and ammonia, which ultimately yields hexamethylene tetraamine. Due to its instability, the parent compound is less common than its N-substituted derivatives.

General Experimental Protocol for the Synthesis of N,N',N''-Trisubstituted 1,3,5-Triazinanes

This protocol describes a general method for the synthesis of symmetrically N-substituted 1,3,5-triazinanes.

Materials:

-

Primary amine (e.g., methylamine, ethylamine, aniline)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Anhydrous potassium carbonate or other suitable base (optional, to neutralize any formic acid in the formaldehyde solution)

-

Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (3 equivalents).

-

Dissolve the amine in a suitable anhydrous solvent.

-

Slowly add formaldehyde (3 equivalents) to the stirred solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

If paraformaldehyde is used, the mixture may need to be gently heated to facilitate depolymerization.

-

After the addition is complete, stir the reaction mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of 1,3,5-triazinanes are highly dependent on the nature of the substituents on the nitrogen atoms. The following tables summarize available data for the parent compound and some simple N-alkyl derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₃H₉N₃ | 87.14 | N/A (unstable) | N/A (unstable) |

| 1,3,5-Trimethyl-1,3,5-triazinane | C₆H₁₅N₃ | 129.20 | - | 163-164 |

| 1,3,5-Triethyl-1,3,5-triazinane | C₉H₂₁N₃ | 171.29 | - | 205-207 |

| 1,3,5-Tri-n-propyl-1,3,5-triazinane | C₁₂H₂₇N₃ | 213.36 | - | 255-257 |

| 1,3,5-Tri-n-butyl-1,3,5-triazinane | C₁₅H₃₃N₃ | 255.44 | - | 135-137 (at 10 mmHg) |

Spectroscopic Data:

The nuclear magnetic resonance (NMR) spectra of 1,3,5-triazinanes are characteristic. The chemical shifts of the ring protons and carbons are influenced by the N-substituents.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1,3,5-Trimethyl-1,3,5-triazinane | ~3.1 (s, 6H, N-CH ₂-N), ~2.2 (s, 9H, N-CH ₃) | ~75 (N-C H₂-N), ~40 (N-C H₃) |

| 1,3,5-Triethyl-1,3,5-triazinane | ~3.3 (s, 6H, N-CH ₂-N), ~2.5 (q, 6H, N-CH ₂-CH₃), ~1.1 (t, 9H, N-CH₂-CH ₃) | ~74 (N-C H₂-N), ~47 (N-C H₂-CH₃), ~12 (N-CH₂-C H₃) |

Note: NMR data are approximate and can vary based on the solvent and other experimental conditions.

Conformational Analysis

The this compound ring adopts a chair conformation , similar to cyclohexane, to minimize steric and torsional strain. In this conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions.

Due to the presence of lone pairs on the nitrogen atoms, ring inversion in 1,3,5-triazinanes is a complex process involving both ring flipping and nitrogen inversion. The energy barrier for this process is generally low, leading to a rapid equilibrium between the two chair conformers at room temperature. The preferred conformation will place the bulkiest N-substituents in the equatorial position to minimize 1,3-diaxial interactions.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound derivatives. The provided information on nomenclature, synthesis, and physicochemical properties is intended to facilitate further research and development in this important area of chemical science.

The Architectural Blueprint of Bioactivity: A Technical Guide to Key Structural Motifs in 1,3,5-Triazinane Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane (or s-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its inherent structural versatility and the ability to readily functionalize its three substituent positions have led to the development of potent agents targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[1][3] This technical guide provides an in-depth exploration of the key structural motifs that underpin the biological activity of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structural Motifs and Structure-Activity Relationships

The biological activity of this compound compounds is intricately linked to the nature of the substituents at the C2, C4, and C6 positions of the triazine ring. The careful selection and combination of these substituents allow for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Amino Substitutions: A Gateway to Diverse Activities

The introduction of amino groups at various positions on the triazine ring is a common strategy for imparting biological activity.[4] These amino substituents can serve as crucial hydrogen bond donors and acceptors, facilitating interactions with biological targets.

-

Anticancer Activity: Tri-amino-substituted 1,3,5-triazine (B166579) derivatives have demonstrated significant potential as anticancer agents, often acting as dihydrofolate reductase (DHFR) inhibitors.[4] The substitution pattern on these amino groups is critical for activity. For instance, derivatives bearing a 4-phenylthiazol-2-yl group or a 4H-1,2,4-triazole-3-thiol moiety have shown potent cytotoxic effects against lung cancer cell lines.[4] The presence of piperidine (B6355638) and benzyl (B1604629) substituents on 1,3,5-triazine derivatives with Schiff base moieties has been linked to strong antiproliferative activity against HCT-116 colon cancer cells.[5]

-

Antimicrobial Properties: Cationic charge, bulk, and lipophilicity, often achieved through specific amino substitutions, are major determinants of the antibacterial activity of this compound-based compounds.[6]

Aryl and Heteroaryl Moieties: Expanding Target Interactions

The incorporation of aromatic and heteroaromatic ring systems is a key strategy for enhancing the binding affinity and selectivity of this compound compounds for their biological targets.

-

Receptor Antagonism: 1,3,5-triazine derivatives have been developed as potent antagonists for various G protein-coupled receptors (GPCRs). For example, derivatives with specific aromatic ring decorations have shown high affinity for the 5-HT7 receptor, a target in psychiatric disorders.[7] Similarly, compounds containing a 1,3,5-triazine scaffold have been identified as ligands for human adenosine (B11128) receptors (hARs), with substituents influencing subtype selectivity.[8]

-

Enzyme Inhibition: The hybridization of the 1,3,5-triazine core with other heterocyclic systems, such as azoles, has yielded potent anticancer agents.[9] These hybrid molecules can interact with various therapeutic targets.[9] For instance, 1,3,5-triazine-quinoline hybrids have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease.[10]

Morpholine (B109124) and Piperidine Rings: Modulators of Physicochemical Properties

The inclusion of saturated heterocyclic rings like morpholine and piperidine can significantly impact the solubility, metabolic stability, and overall drug-like properties of this compound compounds.

-

Anticancer Efficacy: Morpholine-functionalized 1,3,5-triazine derivatives have shown promising anticancer potential against colorectal cancer cell lines.[5] The presence of these rings can influence the compound's ability to interact with key signaling pathways involved in cancer progression.[5]

Quantitative Analysis of Bioactive this compound Derivatives

The following tables summarize the biological activities of representative this compound compounds from various studies, providing a quantitative basis for structure-activity relationship analysis.

| Compound | Target/Cell Line | Activity Metric | Value | Reference |

| 2 | 5-HT7 Receptor | Ki | 8 nM | [7] |

| 12 | 5-HT7 Receptor | Ki | 18 nM | [7] |

| 8e | A549 (Lung Cancer) | IC50 | 50 nM | [4] |

| 9a | A549 (Lung Cancer) | IC50 | 42 nM | [4] |

| 10e | A549 (Lung Cancer) | IC50 | 62 nM | [4] |

| 11e | A549 (Lung Cancer) | IC50 | 28 nM | [4] |

| 11 | SW480 (Colorectal Cancer) | IC50 | 5.85 µM | [5] |

| 5 | SW480 & SW620 (Colorectal Cancer) | - | Promising dual-line activity | [5] |

| 6 | CAKI-1 (Renal Cancer) | % Inhibition | 60.13% | |

| 6 | PI3Kγ | IC50 | 6.90 µM | |

| 1d | EGFR-TK | Inhibitory Constant | 0.44 nM | [11] |

| 17 | Carbonic Anhydrase IX | Ki | 0.91 nM | [12] |

| 34 | MCF-7 (Breast Cancer) | IC50 | 0.82 µM | [12] |

| 11 | MCF-7 (Breast Cancer) | IC50 | 1.0 µM | [13] |

| 11 | HCT-116 (Colon Cancer) | IC50 | 0.98 µM | [13] |

| 6 | H4 Receptor | Ki | 63 nM | [14] |

Key Signaling Pathways Modulated by this compound Compounds

Several biologically active this compound derivatives exert their effects by modulating key cellular signaling pathways implicated in disease.

EGFR-TK Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is a critical target in cancer therapy. Certain 1,3,5-triazine derivatives have been shown to inhibit EGFR-TK, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.[11]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade frequently dysregulated in cancer. Some this compound analogues have been identified as PI3K inhibitors, representing a promising avenue for anticancer drug development.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives typically follow a well-defined workflow.

General Synthetic Workflow

The most common precursor for the synthesis of this compound derivatives is cyanuric chloride.[5] The stepwise nucleophilic substitution of the chlorine atoms at different temperatures allows for the controlled introduction of various substituents.[5]

Caption: Generalized workflow for the synthesis of this compound derivatives.

Detailed Synthetic Protocols

Synthesis of 4,6-dichloro-N-phenethyl-1,3,5-triazin-2-amine [7]

-

Dissolve cyanuric chloride (45.2 mmol) in 100 mL of THF and cool to 0 °C.

-

Add a solution of phenylethylamine (41.2 mmol) in 5 mL of THF dropwise to the cooled solution.

-

Maintain the reaction at 0–3 °C for 2 hours.

-

Filter the resulting precipitate.

-

Dilute the filtrate with 0.1 M HCl and extract with chloroform (B151607) (3 x 100 mL).

-

Combine the organic layers, dry over MgSO4, and concentrate to yield a brown solid.

-

Triturate the solid with acetone (B3395972) and filter to obtain the desired product.

Synthesis of 6-chloro-N2-phenethyl-1,3,5-triazine-2,4-diamine [7]

-

Dissolve 4,6-dichloro-N-phenethyl-1,3,5-triazin-2-amine (13.0 mmol) in 50 mL of acetone.

-

Add 5.7 mL of 25% ammonia (B1221849) solution.

-

Carry out the reaction at room temperature for 5 hours.

-

Filter the resulting precipitate.

-

Evaporate the filtrate to dryness to yield the final compound.

Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives [5]

-

Combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, an appropriate amine, sodium carbonate, and TBAB in DMF.

-

Subject the reaction mixture to microwave irradiation at 150 °C for 2.5 minutes in a 50 W microwave reactor.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an appropriate work-up and purification to isolate the desired product.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay) [8][11]

-

Seed cancer cells (e.g., A549, NCI-H1299, MDAMB231, BT474, MCF7) in 96-well plates.

-

After cell attachment, treat the cells with various concentrations of the synthesized this compound derivatives (typically ranging from 0 µM to 100 µM) for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Enzyme Inhibition Assay (e.g., EGFR-TK, PI3K) [11]

-

Perform the assay in a suitable buffer system.

-

Add the recombinant enzyme (e.g., EGFR-TK, PI3Kγ) to the reaction mixture.

-

Introduce the synthesized this compound compounds at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (e.g., ATP and a specific peptide for TKs, or a phosphoinositide for PI3Ks).

-

After a defined incubation period, stop the reaction.

-

Quantify the product formation using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Calculate the percentage of enzyme inhibition and determine the IC50 or Ki values.

Conclusion

The this compound core represents a highly versatile and fruitful scaffold for the design and development of novel therapeutic agents. The strategic manipulation of substituents at the C2, C4, and C6 positions allows for the creation of compounds with a wide range of biological activities, from potent anticancer and antimicrobial agents to modulators of key cellular signaling pathways. This guide has highlighted the critical structural motifs that drive these activities, provided a quantitative overview of their potency, and detailed the experimental approaches for their synthesis and evaluation. As our understanding of the intricate interplay between structure and activity deepens, the this compound scaffold will undoubtedly continue to be a cornerstone of modern medicinal chemistry research, offering the promise of new and improved treatments for a multitude of diseases.

References

- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 1,3,5-Triazine and 1,3,5-Triazinane Cores

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the Pinner synthesis for 1,3,5-triazines and the standard synthesis for the 1,3,5-triazinane core. This document clarifies the distinction between these two heterocyclic systems and offers comprehensive experimental protocols and data.

Introduction: 1,3,5-Triazine (B166579) vs. This compound

It is crucial to differentiate between the aromatic 1,3,5-triazine ring and the saturated this compound ring. The Pinner triazine synthesis is a classical method for preparing substituted aromatic 1,3,5-triazines. In contrast, the this compound core, a saturated heterocycle, is typically synthesized through the condensation of an amine with formaldehyde (B43269). This guide will cover both syntheses to provide a comprehensive resource.

Part 1: The Pinner Triazine Synthesis

The Pinner triazine synthesis, first reported by Adolf Pinner in 1890, is a method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene.[1] This reaction can also be extended to include halogenated aliphatic amidines.[1]

Reaction Mechanism and Workflow

The synthesis proceeds by the reaction of two equivalents of an aryl amidine with one equivalent of phosgene. The reaction is believed to proceed through the formation of an intermediate urea, which then undergoes cyclization to form the 2-hydroxy-4,6-diaryl-s-triazine.

Figure 1: General workflow for the Pinner triazine synthesis.

Experimental Protocols

General Protocol for the Pinner Synthesis of 2-Hydroxy-4,6-diaryl-s-triazines:

-

Dissolution of Amidine: An aryl amidine is dissolved in a suitable inert solvent.

-

Reaction with Phosgene: The solution is treated with phosgene. The reaction temperature can influence the outcome, with cooling sometimes employed to isolate the intermediate urea.[2]

-

Cyclization: The reaction mixture is heated to facilitate the cyclization to the triazine derivative. The specific temperature and reaction time will depend on the substrates used.

-

Isolation and Purification: The product, a 2-hydroxy-4,6-diaryl-s-triazine, is isolated from the reaction mixture. Purification can be achieved by recrystallization or other standard techniques.

Note: Phosgene is a highly toxic gas and appropriate safety precautions must be taken.

Quantitative Data

Quantitative data for the Pinner synthesis is not extensively reported in modern literature due to the hazardous nature of phosgene. However, the extension of this synthesis to halogenated aliphatic amidines has been documented.

| Reactants | Product | Yield | Reference |

| Aryl Amidine and Phosgene | 2-Hydroxy-4,6-diaryl-s-triazine | N/A | |

| Halogenated Aliphatic Amidines and Phosgene | 2-Hydroxy-4,6-bis(haloalkyl)-s-triazine | N/A |

Part 2: Synthesis of the this compound Core

The this compound core is synthesized via the condensation of a primary amine with formaldehyde.[3] This reaction is a cyclotrimerization of the intermediate imine formed from the amine and formaldehyde.

Reaction Mechanism and Workflow

The synthesis is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, followed by dehydration to form an N-substituted methanimine (B1209239) intermediate. Three molecules of this imine then undergo a [2+2+2] cyclotrimerization to form the stable six-membered this compound ring.[3]

Figure 2: General workflow for the synthesis of 1,3,5-triazinanes.

Experimental Protocols

Detailed Protocol for the Synthesis of 1,3,5-Triethyl-1,3,5-triazinane:

-

Preparation: A solution of ethylamine (B1201723) is prepared in a suitable solvent (e.g., water or an alcohol).

-

Addition of Formaldehyde: An aqueous solution of formaldehyde is added dropwise to the ethylamine solution, typically with cooling to control the exothermic reaction.

-

Reaction: The reaction mixture is stirred for a period of time at room temperature or with gentle heating to ensure complete reaction.

-

Work-up and Isolation: The product, 1,3,5-triethyl-1,3,5-triazinane, can be isolated by extraction with an organic solvent followed by drying and removal of the solvent. Further purification may be achieved by distillation under reduced pressure.

Quantitative Data

The synthesis of 1,3,5-triazinanes is generally a high-yielding reaction.

| Reactants | Product | Method | Reaction Time | Yield | Reference |

| Ethylamine and Formaldehyde | 1,3,5-Triethyl-1,3,5-triazinane | Condensation | Not specified | High | [3] |

| Various Amines and Formaldehyde | 1,3,5-Substituted-1,3,5-triazinanes | Cycloaddition | Not specified | Good | [4] |

Conclusion

The Pinner triazine synthesis and the synthesis of the this compound core are distinct chemical transformations leading to different heterocyclic systems. The Pinner synthesis provides access to aromatic 2-hydroxy-4,6-disubstituted-s-triazines from amidines and phosgene, while the condensation of primary amines with formaldehyde yields the saturated this compound ring. A clear understanding of these differences is essential for researchers in the field of heterocyclic chemistry and drug development. This guide provides the fundamental knowledge and protocols for the synthesis of both important molecular cores.

References

An In-depth Technical Guide to the Trimerization of Nitriles for the Synthesis of Symmetrical 1,3,5-Triazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the trimerization of nitriles to produce symmetrical 1,3,5-triazines. It covers the core chemical principles, detailed experimental protocols for key methodologies, quantitative data for comparative analysis, and insights into the applications of these compounds in drug development, particularly in the field of oncology.

Introduction

Symmetrical 1,3,5-triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest across various scientific disciplines. Their inherent structural rigidity, thermal stability, and propensity for functionalization make them valuable scaffolds in materials science and medicinal chemistry. In the realm of drug development, the 1,3,5-triazine (B166579) core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2]

The most direct and atom-economical method for the synthesis of symmetrical 2,4,6-trisubstituted-1,3,5-triazines is the cyclotrimerization of three equivalent nitrile molecules. This guide will delve into the primary catalytic and physical methods employed to facilitate this transformation, providing detailed experimental insights and comparative data to aid in methodological selection and optimization.

Synthetic Methodologies and Mechanisms

The trimerization of nitriles can be achieved under various conditions, broadly categorized into acid-catalyzed, metal-catalyzed, high-pressure, and microwave-assisted methods. The choice of method often depends on the nature of the nitrile substrate, desired scale, and available equipment.

Acid-Catalyzed Trimerization

Strong acids, particularly Brønsted and Lewis acids, are effective catalysts for the trimerization of a wide range of nitriles. The mechanism generally proceeds through the formation of a highly reactive nitrilium ion intermediate.

Mechanism of Acid-Catalyzed Nitrile Trimerization

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, forming a nitrilium ion. This electrophilic species is then attacked by a second nitrile molecule, leading to a dimeric intermediate. A subsequent intramolecular cyclization with a third nitrile molecule, followed by deprotonation, yields the stable 1,3,5-triazine ring.[3]

References

- 1. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Physical characteristics of 1,3,5-trimethylhexahydro-1,3,5-triazine

An In-depth Technical Guide to the Physical Characteristics of 1,3,5-Trimethylhexahydro-1,3,5-triazine (B85523)

Introduction

1,3,5-Trimethylhexahydro-1,3,5-triazine, also known as 1,3,5-trimethyl-1,3,5-triazinane, is a cyclic organic compound with the chemical formula C₆H₁₅N₃.[1][2][3] It belongs to the family of hexahydro-1,3,5-triazines, which are typically synthesized through the condensation reaction of an amine and formaldehyde.[4][5] This compound is a colorless liquid at room temperature and is soluble in many organic solvents.[2][5] Its nitrogen-rich structure makes it a versatile building block in organic synthesis and an important intermediate in the production of various industrial and pharmaceutical products.[1][2][4] This guide provides a detailed overview of its physical characteristics, supported by experimental methodologies and data, for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical properties of 1,3,5-trimethylhexahydro-1,3,5-triazine are well-documented, providing a basis for its application and handling. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅N₃[1][2][3] |

| Molecular Weight | 129.20 - 129.21 g/mol [1][2][3][6][7] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Density | 0.91 - 0.919 g/mL at 25 °C[1][3][8] |

| Melting Point | -27 °C[1][3][5][8] |

| Boiling Point | 162 - 163.5 °C[1][3][8] |

| Flash Point | 49 °C - 51 °C (closed cup)[1][3] |

| Solubility in Water | 350 g/L at 25 °C[1] |

| Refractive Index | 1.461 - 1.463 at 20 °C[1][2][8] |

| CAS Number | 108-74-7[1][3][6][7] |

Synthesis Pathway

The synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine is a classic example of a cyclocondensation reaction. It is typically formed from the reaction of methylamine (B109427) and formaldehyde.[4][5] This process is fundamental to understanding the compound's formation and potential impurities.

Caption: Synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine.

Experimental Protocols

The determination of the physical characteristics of 1,3,5-trimethylhexahydro-1,3,5-triazine follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined using distillation as per standard organic chemistry laboratory techniques.

Caption: Workflow for determining the boiling point.

Methodology:

-

A sample of 1,3,5-trimethylhexahydro-1,3,5-triazine is placed in a distillation flask with boiling chips to ensure smooth boiling.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

-

The apparatus is heated, and the temperature is monitored.

-

The boiling point is recorded as the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation.

Determination of Density

The density is typically measured using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Refractive Index

The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the substance.

Methodology:

-

The refractometer is calibrated using a standard substance with a known refractive index.

-

A few drops of the 1,3,5-trimethylhexahydro-1,3,5-triazine sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

Safety and Handling

1,3,5-Trimethylhexahydro-1,3,5-triazine is a flammable liquid and vapor.[3][9] It is harmful if swallowed and causes severe skin burns and eye damage.[9] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[9] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9][10] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,3,5-三甲基六氢-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,3,5-Trimethylhexahydro-1,3,5-triazine | 108-74-7 | Benchchem [benchchem.com]

- 5. 1,3,5-Trimethyl-1,3,5-triazinane - Wikipedia [en.wikipedia.org]

- 6. 1,3,5-Trimethyl-1,3,5-triazacyclohexane | C6H15N3 | CID 7952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- [webbook.nist.gov]

- 8. 1,3,5-三甲基六氢-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. www1.mscdirect.com [www1.mscdirect.com]

Methodological & Application

Applications of 1,3,5-Triazinane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triazinane, a saturated heterocyclic compound also known as hexahydro-1,3,5-triazine, serves as a versatile and efficient building block in modern organic synthesis. Its unique chemical properties, primarily as a stable and solid source of formaldehyde (B43269) or formaldimine synthons, have led to its increasing application in the construction of complex organic molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in various synthetic transformations.

Synthesis of N-Substituted 1,3,5-Triazinanes

The most common and straightforward method for the synthesis of N,N',N''-trisubstituted 1,3,5-triazinanes is the condensation of a primary amine with formaldehyde. This reaction typically proceeds in high yield and provides a stable, solid product that can be easily handled and stored.

Experimental Protocol: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride solution

-

Silica (B1680970) gel for column chromatography

-

Round-bottomed flask (125 mL)

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).

-

Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

-

After the reaction is complete, evaporate the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent.

-

The final product, 1,3,5-tribenzyl-1,3,5-triazinane, is obtained after evaporation of the solvent.[1]

Quantitative Data:

| Product | Starting Amine | Yield | Reference |

| 1,3,5-Tribenzyl-1,3,5-triazinane | Benzylamine | ~94% | [1] |

Logical Relationship: Synthesis of this compound

Caption: General synthesis of 1,3,5-triazinanes.

1,3,5-Triazinanes as Formaldimine Surrogates

A primary application of 1,3,5-triazinanes is their use as stable, solid surrogates for formaldehyde and formaldimines. This is particularly advantageous for reactions where the direct use of gaseous formaldehyde is inconvenient or unsafe.

Ugi Multicomponent Reaction

In the Ugi four-component reaction, 1,3,5-triazinanes can serve as a source of the imine component, enabling the synthesis of N-acylated glycinamides.[2][3]

Experimental Protocol: Ugi Reaction for the Synthesis of N-Acylated Glycinamides

Materials:

-

This compound derivative (e.g., 1,3,5-tribenzyl-1,3,5-triazinane)

-

Isocyanide

-

Carboxylic acid

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a suitable reaction vessel, combine the this compound (0.2 mmol), a carboxylic acid (0.6 mmol), and an isocyanide (0.6 mmol).

-

Add methanol as the solvent.

-

Stir the reaction mixture at room temperature for 36 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by appropriate methods (e.g., column chromatography) to yield the desired N-acylated glycinamide.[2]

Quantitative Data:

| This compound Derivative | Carboxylic Acid | Isocyanide | Product Yield | Reference |

| 1,3,5-Tribenzyl-1,3,5-triazinane | Acetic Acid | Benzyl isocyanide | Good | [2][3] |

| 1,3,5-Tri-tert-butyl-1,3,5-triazinane | Benzoic Acid | Cyclohexyl isocyanide | Good | [2][3] |

Experimental Workflow: Ugi Reaction using this compound

Caption: Workflow for the Ugi reaction.

Cycloaddition Reactions

1,3,5-Triazinanes are effective reagents in various cycloaddition reactions, acting as sources of C-N-C synthons.

Experimental Protocol: Silver-Catalyzed Tandem Cycloisomerization/Povarov Reaction

Materials:

-

o-Alkynyl ketone

-

1,3,5-Triaryl-1,3,5-triazine

-

Silver trifluoroacetate (B77799) (AgTFA)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the o-alkynyl ketone (0.5 mmol) and silver trifluoroacetate (2.5 mol%) in 1,2-dichloroethane (3.0 mL).

-

Stir the mixture for 10 minutes.

-

Add the 1,3,5-triaryl-1,3,5-triazine (0.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

After the reaction is complete, purify the mixture by column chromatography to isolate the spiroisochromene product.

Quantitative Data:

| o-Alkynyl Ketone Substituent | 1,3,5-Triazine Substituent | Yield | Reference |

| Phenyl | Phenyl | 87% | |

| 4-Methylphenyl | 4-Methoxyphenyl | 75% | |

| 4-Chlorophenyl | 4-Chlorophenyl | 13% |

Synthesis of Other Heterocyclic Compounds

1,3,5-Triazinanes can be used as starting materials for the synthesis of other heterocyclic systems, such as hexahydropyrimidines and 1,3,5-triazine-2-thiones.

Experimental Protocol: Synthesis of Hexahydropyrimidine-Fused 1,4-Naphthoquinones

Materials:

-

This compound derivative

-

2-Hydroxy-1,4-naphthoquinone (B1674593) (lawsone)

-

Microwave reactor

Procedure:

-

Combine the this compound and 2-hydroxy-1,4-naphthoquinone in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation.

-

The reaction proceeds to form the hexahydropyrimidine-fused 1,4-naphthoquinone (B94277) in high yields.

Application as Hydrogen Sulfide (B99878) (H₂S) Scavengers